

Diethyl 2,5-pyridinedicarboxylate physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2,5-pyridine-dicarboxylate

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An In-depth Technical Guide on the Physical Properties of Diethyl 2,5-pyridinedicarboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for successful experimental design and product formulation. This guide provides a detailed overview of the physical properties of Diethyl 2,5-pyridinedicarboxylate, a heterocyclic compound with applications in medicinal chemistry and materials science.^[1]

Core Physical and Chemical Data

Diethyl 2,5-pyridinedicarboxylate is a pyridine derivative with two ethyl ester functional groups. Its chemical structure and properties make it a valuable intermediate in organic synthesis.^[1]

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[2]
Molecular Weight	223.2252 g/mol	[2]
Appearance	Pale yellow crystals, Solid	[2][3]
Melting Point	46-47 °C	[3]
Purity	98%	[2]
InChI	InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3	[2]
InChI Key	AFWWHZBUQWEDLS-UHFFFAOYSA-N	[1][2]
Canonical SMILES	CCOC(=O)c1ccc(nc1)C(=O)OCC	

Experimental Protocols

A common method for the synthesis of Diethyl 2,5-pyridinedicarboxylate is through the Fischer esterification of 2,5-pyridinedicarboxylic acid.[1][3] This established protocol provides a reliable means of producing the compound in a laboratory setting.

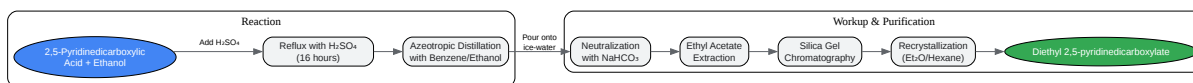
Synthesis of Diethyl 2,5-pyridinedicarboxylate[3]

- **Reaction Setup:** A suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol is prepared.
- **Acid Addition:** 100 mL of concentrated sulfuric acid is slowly added to the suspension over a period of 1.5 hours. The solid will gradually dissolve during this process.
- **Reflux:** The resulting brown reaction mixture is refluxed for 16 hours.

- **Azeotropic Distillation:** 200 mL of benzene is added, and the benzene/ethanol/water azeotrope is removed at a rate of 30 mL every 30 minutes. A 1:1 mixture of benzene and ethanol is added at 30-minute intervals to maintain the reaction volume. This process is continued for 5 hours.
- **Workup:** The reaction mixture is poured onto 30 L of ice-water. Solid sodium bicarbonate (NaHCO_3) is then carefully added until the mixture is neutralized.
- **Extraction:** The aqueous mixture is extracted three times with 1 L portions of ethyl acetate.
- **Purification:** The combined ethyl acetate layers are washed with brine, dried over sodium sulfate (Na_2SO_4), and concentrated to yield a yellow solid. This crude product is then purified by silica gel chromatography using a solvent system of 25% diethyl ether in hexane, followed by 50% diethyl ether in hexane.
- **Recrystallization:** The purified solid is recrystallized from a mixture of diethyl ether and hexane to yield pale yellow crystals of Diethyl 2,5-pyridinedicarboxylate.[3]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of Diethyl 2,5-pyridinedicarboxylate.



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References

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- To cite this document: BenchChem. [Diethyl 2,5-pyridinedicarboxylate physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8476080#diethyl-2-5-pyridinedicarboxylate-physical-properties]

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